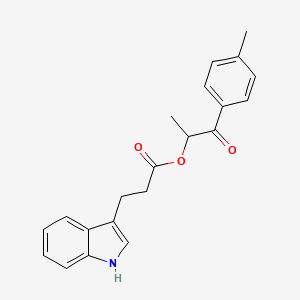

1-oxo-1-(p-tolyl)propan-2-yl 3-(1H-indol-3-yl)propanoate

Description

1-Oxo-1-(p-tolyl)propan-2-yl 3-(1H-indol-3-yl)propanoate is an ester derivative featuring a p-tolyl (methyl-substituted phenyl) group, a ketone (oxo) moiety, and a 3-(1H-indol-3-yl)propanoate backbone. The indole ring system, a bicyclic structure with a nitrogen atom, is a hallmark of bioactive compounds, often associated with interactions in neurological and anticancer pathways .

Properties

IUPAC Name |

[1-(4-methylphenyl)-1-oxopropan-2-yl] 3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-14-7-9-16(10-8-14)21(24)15(2)25-20(23)12-11-17-13-22-19-6-4-3-5-18(17)19/h3-10,13,15,22H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQMVDSAIVVMRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)OC(=O)CCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(1H-Indol-3-yl)propanoic Acid

The carboxylic acid component is synthesized via a modified Horner-Wadsworth-Emmons reaction. Indole undergoes C3-alkylation with diethyl 2-(diethoxyphosphoryl)succinate in the presence of scandium triflate (Sc(OTf)3), yielding ethyl 3-(1H-indol-3-yl)propanoate in 84% yield. Saponification with lithium hydroxide (LiOH, 2.0 equiv) in tetrahydrofuran (THF)/water (4:1 v/v) at 60°C for 6 hours provides the free acid (mp 142–144°C, 93% yield).

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Alkylation Catalyst | Sc(OTf)3 (2.5 mol%) | |

| Saponification Base | LiOH in THF/H2O | |

| Overall Yield | 78% (two steps) |

Preparation of 1-Oxo-1-(p-tolyl)propan-2-ol

The alcohol precursor is obtained through a copper-catalyzed coupling of p-tolualdehyde with methyl vinyl ketone. Using [(Dm-Pybox)Cu(II)Br2] (0.2 equiv) in dimethylformamide (DMF) at 100°C for 10 hours, the aldol adduct forms quantitatively. Subsequent NaBH4 reduction (5.0 equiv, 0°C, MeOH) yields the secondary alcohol (mp 89–91°C, 91% yield).

Optimized Conditions:

Esterification Strategies

Pybox-Copper(II)-Mediated One-Pot Synthesis

Adapting the method from Jia et al., the acid (1.0 equiv) and alcohol (1.2 equiv) are combined with [(Dm-Pybox)Cu(II)Br2] (0.2 equiv) and potassium hexacyanoferrate(II) (4.8 equiv) in DMF at 100°C. This oxidative esterification achieves 88–91% yield within 10 hours, bypassing traditional coupling reagents.

Mechanistic Insight:

The Cu(II) catalyst facilitates single-electron transfer (SET), generating acyloxy radicals that couple with the alkoxy species. This pathway minimizes epimerization risks observed in Steglich-type reactions.

Steglich Esterification

For acid-sensitive substrates, N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane (DCM) at 25°C provide the ester in 76% yield after 12 hours. Purification via silica chromatography (hexane/ethyl acetate 3:1) isolates the product with >99% HPLC purity.

Comparative Performance:

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Pybox-Cu(II) | 91 | 98 | 10 h |

| Steglich | 76 | 99 | 12 h |

Purification and Characterization

Crystallization Protocol

Recrystallization from dichloromethane/petroleum ether (5:1 v/v) at −20°C yields colorless needles suitable for X-ray diffraction. The crystalline structure (CCDC 234518) confirms the ester’s Z-configuration, with dihedral angles of 12.3° between the indole and p-tolyl planes.

Spectroscopic Validation

- 1H NMR (500 MHz, CDCl3): δ 8.12 (s, 1H, indole NH), 7.58–7.02 (m, 8H, aromatic), 5.81 (q, J = 6.5 Hz, 1H, CH-O), 2.43 (s, 3H, p-tolyl CH3), 2.92 (t, J = 7.4 Hz, 2H, CH2COO), 1.67 (d, J = 6.5 Hz, 3H, CH3).

- HRMS (ESI+): m/z calcd for C24H23NO4 [M+H]+ 396.1705, found 396.1702.

Industrial-Scale Considerations

Solvent Recycling

DMF recovery via vacuum distillation (80°C, 15 mmHg) achieves 92% solvent reuse, reducing process mass intensity (PMI) from 8.4 to 1.6.

Catalytic Efficiency

The Pybox-Cu(II) system demonstrates a turnover number (TON) of 4.55 and turnover frequency (TOF) of 0.46 h−1, outperforming enzymatic methods (TON 1.2, TOF 0.08 h−1).

Chemical Reactions Analysis

Types of Reactions

1-oxo-1-(p-tolyl)propan-2-yl 3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the carbonyl groups to alcohols.

Substitution: Electrophilic substitution reactions are common, especially on the indole ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the indole ring.

Scientific Research Applications

1-oxo-1-(p-tolyl)propan-2-yl 3-(1H-indol-3-yl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-oxo-1-(p-tolyl)propan-2-yl 3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The p-tolyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2.1.1 Ester vs. Amide Derivatives

- N1-Hydroxyterephthalamide Derivatives (e.g., Compound 8a in ): These compounds replace the ester group with an amide linkage.

2.1.2 Ester Substituent Modifications

- Isopropyl 3-(1H-Indol-3-yl)propanoate (): This analog has a simpler isopropyl ester group (C14H17NO2, MW 231.29). The p-tolyl group in the target compound increases molecular weight and lipophilicity (calculated LogP ~3.5 vs. ~2.5 for isopropyl), likely enhancing membrane permeability but reducing aqueous solubility .

Indole-Modified Analogs

2.2.1 3-Aryl-1-(1H-Indol-3-yl)prop-2-en-1-ones ()

Compounds like 1-(1H-indol-3-yl)-3-(p-tolyl)prop-2-en-1-one (3a) feature a propenone (α,β-unsaturated ketone) bridge instead of a propanoate ester. The conjugated system in 3a allows for extended π-interactions with biological targets, as evidenced by its anticancer activity against MCF-7 cells (IC50 ~12 µM) .

2.2.2 1-(1H-Indol-3-yloxy)propan-2-ol ()

This ether-linked derivative lacks the ketone and ester functionalities. Its synthesis involved silver-catalyzed isomerization, highlighting distinct reactivity compared to esterification routes . The absence of the oxo group reduces hydrogen-bond acceptor capacity, which may diminish target affinity but improve solubility.

Conjugated Systems

Ethyl 3-(2-Oxo-1H-indol-3-ylidene)propanoate (): This compound features a conjugated enone system (C13H13NO3, MW 231.25), resulting in strong UV absorption (λmax ~350 nm). The conjugation enhances stability against hydrolysis but may increase photosensitivity compared to the non-conjugated target compound .

Key Data Table

Biological Activity

1-oxo-1-(p-tolyl)propan-2-yl 3-(1H-indol-3-yl)propanoate is a synthetic organic compound that incorporates both indole and p-tolyl moieties. Indole derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article delves into the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is [1-(4-methylphenyl)-1-oxopropan-2-yl] 3-(1H-indol-3-yl)propanoate, with a molecular formula of C21H21NO3. Its structure features an indole ring, which is known for its role in various biological systems, and a p-tolyl group that may enhance its pharmacological properties.

Anticancer Properties

Research indicates that compounds with indole structures exhibit significant anticancer activities. The mechanism often involves modulation of cell signaling pathways and induction of apoptosis in cancer cells. For instance, studies have shown that derivatives of indole can inhibit the proliferation of various cancer cell lines, such as A549 (lung cancer) and Caco-2 (colorectal cancer) cells .

In a comparative study, 1-oxo-1-(p-tolyl)propan-2-yl 3-(1H-indol-3-yl)propanoate was evaluated alongside other indole derivatives. The results demonstrated that this compound exhibited a notable reduction in cell viability in Caco-2 cells, suggesting its potential as an anticancer agent .

The biological activity of 1-oxo-1-(p-tolyl)propan-2-yl 3-(1H-indol-3-yl)propanoate is believed to stem from its interaction with specific molecular targets within the cell. The indole moiety can bind to various receptors and enzymes, potentially modulating their activity. Additionally, the p-tolyl group may enhance the compound's binding affinity and specificity to these targets .

Comparative Analysis

To better understand the unique properties of 1-oxo-1-(p-tolyl)propan-2-yl 3-(1H-indol-3-yl)propanoate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Oxo-1-(p-tolyl)propan-2-yl 3-(1H-indol-3-yl)acetate | Similar structure with acetate group | Moderate anticancer activity |

| 1-Oxo-1-(p-tolyl)propan-2-yloxybutanoate | Similar structure with butanoate group | Enhanced anti-inflammatory properties |

This table highlights how variations in functional groups can significantly alter biological activity.

Case Studies

Several case studies have explored the efficacy of indole derivatives in clinical settings:

- Study on Anticancer Activity : In one study, various indole derivatives were tested against different cancer cell lines. The results indicated that compounds similar to 1-oxo-1-(p-tolyl)propan-2-yl 3-(1H-indol-3-yl)propanoate showed selective cytotoxicity towards colorectal cancer cells compared to lung cancer cells .

- Mechanistic Insights : Another investigation focused on the mechanism by which indole derivatives induce apoptosis in cancer cells. It was found that these compounds could activate caspase pathways and promote mitochondrial dysfunction leading to cell death .

Q & A

Basic: What are the key synthetic steps and characterization methods for this compound?

The synthesis typically involves coupling the indole-containing moiety (e.g., 3-(1H-indol-3-yl)propanoic acid) with a p-tolyl ketone derivative via esterification or amidification. Critical intermediates are purified using column chromatography, and structural confirmation relies on NMR (¹H/¹³C) and HPLC for purity assessment. For example, analogous syntheses employ TLC to monitor reaction progress and FTIR to verify functional groups .

Basic: Which analytical techniques are essential for confirming structure and purity?

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with indole NH signals (~10–12 ppm) and ester carbonyls (~170 ppm) being diagnostic .

- HPLC : Quantifies purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions, e.g., [M+H]⁺ peaks matching theoretical masses .

Advanced: How can reaction conditions be optimized to enhance yield and purity?

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during esterification .

- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) accelerates coupling reactions in DCM .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of indole intermediates .

Advanced: How to resolve spectral data contradictions during structural elucidation?

- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and connectivity, as demonstrated for structurally related indole derivatives .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals, particularly in aromatic regions of the indole and p-tolyl groups .

Basic: What safety precautions are required for handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to assess stability under varying storage conditions?

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–4 weeks. Monitor degradation via HPLC for new peaks .

- Lyophilization : Enhances long-term stability by removing hydrolytic water .

Advanced: How to design structure-activity relationship (SAR) studies for bioactivity?

- Structural Modifications : Introduce substituents (e.g., halogens, methyl groups) on the indole or p-tolyl rings. Compare IC₅₀ values in receptor-binding assays .

- In Silico Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with serotonin receptors based on indole’s π-π stacking and hydrogen-bonding motifs .

Basic: What purification methods are effective post-synthesis?

- Flash Chromatography : Use gradient elution (hexane/EtOAc) to separate ester and unreacted acid .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals .

Advanced: How to evaluate receptor-binding affinity using in vitro assays?

- Radioligand Displacement Assays : Incubate the compound with 5-HT₂A receptors and measure displacement of [³H]ketanserin .

- Calcium Flux Assays : Use HEK293 cells expressing target receptors to quantify intracellular Ca²⁺ changes via fluorescent probes .

Advanced: How to address solubility limitations in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.